molecular formula C16H34O5Si2 B1166876 EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE CAS No. 102782-97-8

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE

Cat. No. B1166876
CAS RN: 102782-97-8
InChI Key:
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Description

Synthesis Analysis

ETPDS is synthesized through various chemical routes, including base-catalyzed equilibration of cyclosiloxanes and hydrosilylation reactions. For example, Li et al. (2018) synthesized epoxy-terminated polydimethylsiloxane (EP-PDMS) with different molecular weights by reacting 1,3-bis[3-(2,3-epoxypropoxy)propyl]-1,1,3,3-tetramethyldisiloxane (DOTMDS) and dimethylcyclosiloxane (Dn), adjusting the ratio of Dn/DOTMDS to control the molecular weight and epoxy group content (Li et al., 2018). Similarly, Feng and Cui (2000) employed copolymerization of cyclosiloxanes and allyl glycidyl ether hydrosilylation with hydrogen-containing silicone oils to synthesize polysiloxanes containing 3-(2,3-epoxypropoxy)propyl groups, examining the impact of reaction conditions on the final product (Feng & Cui, 2000).

Molecular Structure Analysis

The molecular structure of ETPDS is characterized using techniques such as FT-IR, 1H-NMR, and potentiometric titration to determine epoxy content and confirm the presence of terminal groups. The variation in molecular weight and epoxy group content significantly influences the physical and chemical properties of these compounds. For instance, Xie Kai (2004) used hydroxy-terminated polydimethylsiloxane and ECH to synthesize ETPDS, optimizing reaction conditions and characterizing the product by FT-IR (Xie Kai, 2004).

Chemical Reactions and Properties

ETPDS undergoes various chemical reactions, primarily due to the reactivity of the epoxy groups. These reactions include curing with epoxy resins to form networks, enhancing toughness, and modifying surface properties. The study by Xi et al. (2013) demonstrated that mixing ETPDS with diglycidyl ether of bisphenol A (DGEBA) in different proportions influenced the morphology and curing kinetics of the epoxy systems, suggesting a microphase separation mechanism during curing (Xi et al., 2013).

Physical Properties Analysis

The physical properties of ETPDS, such as flexibility, thermal stability, and impact resistance, are closely related to its molecular weight and epoxy content. These properties make ETPDS valuable for modifying epoxy resins to improve their mechanical and thermal performance. For example, the research by Li et al. (2018) showed that EP-PDMS increased the impact strength of epoxy resin, with a noted decrease in toughening efficiency as the molecular weight of EP-PDMS increased (Li et al., 2018).

Chemical Properties Analysis

Chemically, ETPDS exhibits reactivity due to its epoxy groups, enabling its use in cross-linking and curing reactions. This reactivity is exploited to modify the properties of materials such as epoxy resins, imparting enhanced thermal resistance, mechanical strength, and adhesive properties. Studies such as that by Xi et al. (2013) have investigated the curing behavior and kinetics of ETPDS-modified epoxy resins, highlighting the role of ETPDS in achieving desired material properties (Xi et al., 2013).

Scientific Research Applications

Curing Behavior and Material Toughening

ETDMS has been utilized to modify epoxy resins, enhancing their properties by introducing microstructures through a reaction-induced microphase separation mechanism. This modification results in improved material toughness, making ETDMS-modified epoxy systems valuable for applications requiring durable and resilient materials (Zheng Xi, J. Ding, Wenjun Gan, Zhao Zhang, 2013). Further studies have shown that ETDMS with varying molecular weights can significantly enhance the impact strength of epoxy resins, indicating its potential for creating materials with tailored mechanical properties (Bo Li, Q. Ran, Dewen Sun, Hao Yin, Y. Wan, Yuting Liu, Yonglin Mao, Jiaping Liu, 2018).

Rapid Prototyping and Microfluidics

ETDMS is instrumental in the development of novel rapid prototyping techniques, particularly in the fabrication of polydimethylsiloxane (PDMS) based devices. Its ability to form three-dimensional structures has been exploited in creating intricate membrane geometries for gas-liquid contacting, showcasing its applicability in lab-on-a-chip devices and microfluidic technologies (T. Femmer, A. Kuehne, Matthias Wessling, 2014).

Biomedical Applications

In the biomedical field, the biocompatibility and flexible mechanical properties of ETDMS-modified PDMS make it suitable for creating scaffolds and devices for cellular studies and medical implants. Its application in microfluidic-MEA (Microelectrode Array) devices for neuroscience research demonstrates its potential for observing functional alterations in compartmentalized neuronal cultures, which could be pivotal for neurodegenerative disease research (Yufei Ren, Shun-Ho Huang, Sébastien Mosser, M. Heuschkel, A. Bertsch, P. Fraering, J. J. Chen, P. Renaud, 2015).

Engineering Applications

ETDMS-modified materials have been developed for engineering applications, such as siliconized epoxy/bismaleimide intercrosslinked matrices, which exhibit improved mechanical and thermal properties suitable for aerospace and engineering components. These matrices provide a balance between toughness and thermal stability, making them ideal for high-performance applications (A. Kumar, M. Alagar, R. Rao, 2001).

Safety and Hazards

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE may cause irritation to the respiratory tract, skin, and eyes upon exposure . It is recommended to wear protective gear and seek medical attention if symptoms persist .

Future Directions

The primary application for EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE is for textile finishes and epoxies for electronics . Its unique properties make it a promising material for future applications in various fields .

Mechanism of Action

Target of Action

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE is a type of epoxy-functional silicone. It selectively imparts a wide range of properties associated with silicones, such as low-stress, low-temperature properties, dielectric properties, and release . Its primary targets are substrates such as titanium, glass, or silicon, where it can improve adhesion .

Mode of Action

This compound interacts with its targets through its epoxy functional groups. The ring-strained epoxycyclohexyl group is more reactive than the epoxypropoxy group and undergoes thermally or chemically induced reactions with nucleophiles, including protic surfaces such as cellulosics of polyacrylate resins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of siloxane crosslinks upon exposure to moisture . This process can improve the chemical resistance of coatings .

Pharmacokinetics

Its physical properties such as viscosity, refractive index, and density have been characterized .

Result of Action

The result of the action of this compound is the formation of a coating with improved adhesion and chemical resistance . The properties of the cured silicone-modified epoxies can vary from hydrophilic to hydrophobic depending on the epoxy content, degree of substitution, and ring-opening of epoxides to form diols .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of siloxane crosslinks, which improves the chemical resistance of coatings, occurs upon exposure to moisture . Additionally, the compatibility of epoxy-functional silicones with conventional epoxies varies, and in some systems, microphase separation can allow a mechanism for stress-relief .

Biochemical Analysis

Biochemical Properties

EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The epoxy groups at the terminal ends of the compound can undergo reactions with nucleophiles, including amino acids and proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially enhancing or inhibiting their functions. Additionally, the polydimethylsiloxane backbone provides flexibility and hydrophobicity, which can influence the overall behavior of the compound in biochemical environments .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and intracellular components. The compound’s ability to form covalent bonds with proteins can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of membrane proteins can alter signal transduction processes, while interactions with nuclear proteins can impact gene expression and transcriptional regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with biomolecules through its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. This reactivity allows the compound to modify the structure and function of enzymes, proteins, and other biomolecules. Additionally, the polydimethylsiloxane backbone provides a hydrophobic environment that can influence the solubility and distribution of the compound within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact the compound’s reactivity and interactions with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and physiological functions. At higher doses, it can exhibit toxic or adverse effects, including inflammation, tissue damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the ring-opening of epoxy groups, leading to the formation of diols and other metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, the polydimethylsiloxane backbone can undergo oxidative and hydrolytic degradation, contributing to the overall metabolic profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes and intracellular compartments. This localization can influence its accumulation and activity within specific cellular regions. Additionally, the compound can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Targeting signals and post-translational modifications can direct the compound to specific subcellular locations, where it can interact with relevant biomolecules and exert its effects. For example, the compound’s interaction with nuclear proteins can influence gene expression and transcriptional regulation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE can be achieved through a two-step process. The first step involves the synthesis of propargyl-terminated polydimethylsiloxane, followed by the second step which involves the epoxidation of the propargyl-terminated polydimethylsiloxane.", "Starting Materials": [ "Octamethylcyclotetrasiloxane", "Propargyl alcohol", "Sodium hydride", "Tetrahydrofuran", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of propargyl-terminated polydimethylsiloxane", "1. Octamethylcyclotetrasiloxane is reacted with sodium hydride in tetrahydrofuran to form a sodium salt intermediate.", "2. Propargyl alcohol is added to the sodium salt intermediate and the reaction mixture is stirred at room temperature for several hours.", "3. The reaction mixture is quenched with methanol and the resulting product is purified by column chromatography to obtain propargyl-terminated polydimethylsiloxane.", "Step 2: Epoxidation of propargyl-terminated polydimethylsiloxane", "1. Propargyl-terminated polydimethylsiloxane is dissolved in tetrahydrofuran and cooled to 0°C.", "2. A solution of hydrogen peroxide and sulfuric acid is added dropwise to the reaction mixture.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. The reaction is quenched with sodium bicarbonate and the resulting product is purified by column chromatography to obtain EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE." ] }

CAS RN

102782-97-8

Molecular Formula

C16H34O5Si2

Molecular Weight

0

Origin of Product

United States

Q & A

Q1: How does ETDMS impact the morphology and curing behavior of epoxy resins?

A: ETDMS, when incorporated into epoxy resin systems like Diglycidyl Ether of Bisphenol A (DGEBA), can significantly alter the material's morphology and curing behavior. Research [] suggests that the addition of ETDMS leads to the formation of microstructures within the cured epoxy matrix. This phenomenon is attributed to a reaction-induced microphase separation mechanism. Essentially, as the DGEBA and ETDMS components react and cure, their differing chemical affinities cause them to separate into distinct phases, resulting in the observed microstructures.

Q2: Are there specific applications where the combination of ETDMS and graphene is particularly advantageous?

A: Yes, the combination of ETDMS and graphene has shown promise in creating high-strength, conductive coating films []. ETDMS and Polymethylsilsesquioxane (PMSSQ) react to form a robust network structure. This network effectively supports and binds graphene within the coating, resulting in enhanced mechanical properties. This characteristic is particularly beneficial in applications requiring both electrical conductivity and durability, such as flexible electronics or protective coatings for sensitive electronic components.

Q3: What research methods are commonly employed to study the properties of ETDMS-modified materials?

A: Various analytical techniques are used to characterize and study ETDMS-modified materials. Scanning Electron Microscopy (SEM) allows researchers to visualize the morphology and microstructural features that arise from the addition of ETDMS to epoxy systems []. Differential Scanning Calorimetry (DSC) is another valuable tool, providing insights into the curing kinetics of these materials by measuring the heat flow associated with the curing reaction []. These techniques help researchers understand the structure-property relationships in ETDMS-modified materials.

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